molecular formula C19H19N3O2 B4242793 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

Cat. No.: B4242793
M. Wt: 321.4 g/mol
InChI Key: LUXCHCZHRAJDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is a quinazolinone derivative characterized by a tetrahydroquinazolin-5-one core substituted with a 4-methylphenyl group at position 7 and a cyclopropanecarboxamide moiety at position 2. The cyclopropane ring introduces unique steric and electronic properties due to its strained geometry, which may influence solubility, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-2-4-12(5-3-11)14-8-16-15(17(23)9-14)10-20-19(21-16)22-18(24)13-6-7-13/h2-5,10,13-14H,6-9H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCHCZHRAJDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be introduced through a reaction with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound differs from its analogs in the substituent at position 2 of the quinazolinone core:

  • N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (Compound Y509-1509): Benzamide group (C₆H₅CONH-) .
  • N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (Compound Y508-9763): Acetamide group (CH₃CONH-) .
  • Target compound : Cyclopropanecarboxamide group (C₃H₅CONH-).
Physicochemical Properties

A comparative analysis based on structural analogs is summarized below:

Property Target Compound (Inferred) Benzamide (Y509-1509) Acetamide (Y508-9763)
Molecular Formula C₂₀H₁₉N₃O₂ (estimated) C₂₂H₁₉N₃O₂ C₁₇H₁₇N₃O₂
Molecular Weight ~313.38 (calculated) 357.41 295.34
logP ~2.8–3.2 (predicted) 3.916 2.325
logSw (Aqueous Solubility) ~-3.5 (predicted) -3.904 -3.001
Polar Surface Area (Ų) ~58 (similar to analogs) 57.95 58.13

Key Observations :

  • Lipophilicity (logP) : The cyclopropanecarboxamide group likely reduces logP compared to the benzamide derivative (due to fewer aromatic carbons) but increases it relative to the acetamide analog (cyclopropane’s hydrophobicity vs. methyl).
  • Molecular Weight : The target compound is lighter than the benzamide derivative (by ~44 g/mol) but heavier than the acetamide analog (by ~18 g/mol).
  • Solubility : Predicted lower solubility (more negative logSw) compared to acetamide, aligning with its intermediate lipophilicity.
Stereochemical and Hydrogen-Bonding Profiles

All three compounds share a racemic mixture stereochemistry and identical hydrogen-bonding profiles:

  • Hydrogen Bond Donors: 1 (amide NH).
  • Hydrogen Bond Acceptors: 6 (quinazolinone O, amide O, and N atoms).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
Reactant of Route 2
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.